molecular formula C16H25N6O6P B1254090 N(6)-(6-aminohexyl)-cAMP

N(6)-(6-aminohexyl)-cAMP

Cat. No. B1254090
M. Wt: 428.38 g/mol
InChI Key: AKWUWZSPYZAFCY-XNIJJKJLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-(6-aminohexyl)-cAMP is a 3',5'-cyclic purine nucleotide that is 3',5'-cyclic AMP in which the exocyclic amino group on the purine fragment is carrying a 6-aminohexyl substituent. It is a 3',5'-cyclic purine nucleotide, an adenyl ribonucleotide, a primary amino compound and a secondary amino compound. It derives from a 3',5'-cyclic AMP.

Scientific Research Applications

Cell Differentiation and Chemotaxis in Dictyostelium Discoideum

N(6)-(6-aminohexyl)-cAMP, also referred to as “hexyl-cAMP”, has been studied for its role in stimulating differentiation to aggregation competence in wild-type cells of Dictyostelium discoideum. It induces cAMP phosphodiesterase and delays the appearance of the cAMP phosphodiesterase inhibitor, similar to cAMP. However, unlike cAMP, it does not bind to the cell surface cAMP receptor, nor does it elicit a chemotactic response from starved cells, suggesting a unique mechanism of action separate from the cAMP receptor (Juliani, Brusca, & Klein, 1981).

Purification of cAMP Receptor Protein

Hexyl-cAMP has been utilized as an affinity chromatography media for separating subunits of cAMP-dependent protein kinase and for purifying the regulatory cAMP receptor subunit. This method allows for quantitative recovery of highly purified cAMP receptor protein, indicating its utility in biochemical research (Ramseyer, Kaslow, & Gill, 1974).

Induction of Prespore and Prestalk Gene Expression

N(6)-(aminohexyl) cAMP is known to activate the Dictyostelium cAMP-dependent protein kinase but does not bind to the cell-surface cAMP receptor. This compound does not induce cell-type-specific gene expression, providing insight into the transduction mechanisms of cAMP analogues in cellular differentiation processes (Gomer, Armstrong, Leichtling, & Firtel, 1986).

Separation of cGMP and cAMP Receptor Proteins

Research has identified a specific cGMP receptor protein and separated it from the cAMP receptor protein using chromatography on hexyl-cAMP-Sepharose. This study provides a framework for understanding the specificity and binding characteristics of these important signaling molecules (Gill & Kanstein, 1975).

Inhibition of Protein Kinases

Hexyl-cAMP derivatives have been studied for their ability to inhibit protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C. These compounds interact with the active center of the enzyme, providing insights into the regulation of kinase activities and potential therapeutic applications (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Phosphodiesterase Induction in Dictyostelium Discoideum

Hexyl-cAMP has been shown to induce phosphodiesterase activity in Dictyostelium discoideum while not binding effectively to the cell surface receptor for cAMP, suggesting a chemoreceptor-independent mechanism of induction (Van Haastert, Bijleveld, & Konijn, 1982).

properties

Molecular Formula

C16H25N6O6P

Molecular Weight

428.38 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-[6-(6-aminohexylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C16H25N6O6P/c17-5-3-1-2-4-6-18-14-11-15(20-8-19-14)22(9-21-11)16-12(23)13-10(27-16)7-26-29(24,25)28-13/h8-10,12-13,16,23H,1-7,17H2,(H,24,25)(H,18,19,20)/t10-,12-,13-,16-/m1/s1

InChI Key

AKWUWZSPYZAFCY-XNIJJKJLSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O

SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NCCCCCCN)O)OP(=O)(O1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N(6)-(6-aminohexyl)-cAMP
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N(6)-(6-aminohexyl)-cAMP
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